molecular formula C68H123N3O26 B561314 GANGLIOSIDE GM2 SODIUM SALT CAS No. 19600-01-2

GANGLIOSIDE GM2 SODIUM SALT

Cat. No. B561314
CAS RN: 19600-01-2
M. Wt: 1398.727
InChI Key: USMMPBVNWHAJBE-YMEOXFOQSA-N
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Description

Ganglioside GM2 is a glycosphingolipid component of cellular membranes, primarily the plasma membrane . It is isolated from bovine brain and is important for CNS, Neurobiology, and Proliferation research .


Synthesis Analysis

The synthesis of Ganglioside GM2 involves a convergent and multistep process starting from the respective gangliosides isolated from natural sources . The added functionality of 2-aminogangliosides allows the introduction of the chromophore into the region between the polar head group and the hydrophobic anchor of the lipid .


Molecular Structure Analysis

The molecular formula of Ganglioside GM2 is C67H120N3O26 . and its structure was elucidated by Kuhn and Wiegand .


Chemical Reactions Analysis

Gangliosides participate in cell-cell and cell-matrix interactions and are able to modulate signal transduction of receptor tyrosine kinases (RTKs) through their association with lipid rafts . They are involved in several tumor processes by interacting with receptors .


Physical And Chemical Properties Analysis

Ganglioside GM2 is a solid substance . Its molecular weight is 1401.7 g/mol .

Scientific Research Applications

Therapeutic Potential and Clinical Trials

Gangliosides, particularly GM1, show promise in disease models and clinical trials:

References:

  • Sipione, S., Monyror, J., Galleguillos, D., Steinberg, N., & Kadam, V. (2020). Gangliosides in the Brain: Physiology, Pathophysiology, and Therapeutic Applications. Frontiers in Neuroscience, 14
  • Invitrogen. Anti-Ganglioside GM2 Antibodies
  • Posse de Chaves, E., & Sipione, S. (2010). Gangliosides play important roles in the nervous system by regulating cell signaling and communication. Molecular Neurobiology, 42(2), 199–208
  • Biomol. Ganglioside GM2 Sodium Salt (Bovine Brain)
  • Mazzulli, J. R., & Zunke, F. (2022). Elevated ganglioside GM2 activator (GM2A) in human brain tissue reduces neurite integrity and neuronal firing. Molecular Neurodegeneration, 17(1), 1–13

Mechanism of Action

Target of Action

Ganglioside GM2 is a type of sialylated glycolipid, primarily present at the cell surface membrane . It is involved in a variety of cellular signaling events . The primary targets of Ganglioside GM2 are the receptor tyrosine kinases (RTKs) located in the outer leaflet of the plasma membrane . These RTKs play a crucial role in cell-cell and cell-matrix interactions .

Mode of Action

Ganglioside GM2 interacts with its targets, the RTKs, through their association with lipid rafts . This interaction leads to modulation of signal transduction . During malignant transformation, the composition of these glycosphingolipids is altered, leading to structural and functional changes . Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they have a strong impact on anti-tumor immunity and promote tumor progression .

Biochemical Pathways

Gangliosides are produced through sequential steps of glycosylation and sialylation . Glycosylation occurs post-translationally in case of proteins, and post-synthesis for lipids . Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .

Pharmacokinetics

It is known that gangliosides are constantly synthesized and catabolized by highly regulated pathways . Ceramide, which forms the hydrophobic backbone of gangliosides, is synthesized in the endoplasmic reticulum, and glycosylated and sialylated in the Golgi apparatus .

Result of Action

The accumulation of Ganglioside GM2 in the lysosomes of individuals leads to various diseases such as Tay-Sachs disease and GM2-activator deficiency . It also results in the CNS of patients with and animal models of mucopolysaccharide storage disorders and Niemann-Pick disease types A, C1, and C2 .

Action Environment

The action of Ganglioside GM2 Sodium Salt is influenced by the tumor microenvironment . The shedding of gangliosides by tumor cells is mainly suppressive to allow tumor cells to escape immune recognition . The opposite effect has been observed as well, depending on the type and concentration of individual gangliosides .

Safety and Hazards

Ganglioside GM2 is a laboratory reagent for research and development only. It is not for human or animal use . It may cause irritation to mucous membranes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ganglioside GM2 Sodium Salt involves the chemical modification of a precursor molecule to obtain the final product. The pathway involves several steps of chemical reactions, including protection and deprotection of functional groups, glycosylation, and deacetylation. The final step involves the addition of sodium salt to the ganglioside GM2 molecule to obtain the sodium salt form of the compound.", "Starting Materials": [ "N-acetylneuraminic acid", "D-galactose", "D-glucose", "Phosphatidylcholine", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Tetra-n-butylammonium fluoride", "Trifluoroacetic acid", "Sodium methoxide" ], "Reaction": [ "Protection of the hydroxyl group of N-acetylneuraminic acid with acetic anhydride to obtain N-acetylneuraminic acid acetate", "Deprotection of the hydroxyl group of N-acetylneuraminic acid acetate using sodium methoxide to obtain N-acetylneuraminic acid", "Glycosylation of N-acetylneuraminic acid with D-galactose using tetra-n-butylammonium fluoride as a catalyst to obtain GM3 ganglioside", "Deacetylation of GM3 ganglioside using trifluoroacetic acid to obtain GM2 ganglioside", "Addition of phosphatidylcholine to GM2 ganglioside to obtain ganglioside GM2", "Addition of sodium hydroxide to ganglioside GM2 to obtain ganglioside GM2 sodium salt" ] }

CAS RN

19600-01-2

Product Name

GANGLIOSIDE GM2 SODIUM SALT

Molecular Formula

C68H123N3O26

Molecular Weight

1398.727

IUPAC Name

(2R,4R,5S,6S)-5-acetamido-2-[[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1

InChI Key

USMMPBVNWHAJBE-YMEOXFOQSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OCC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Appearance

Unit:500 µgPurity:98+%Physical solid

Origin of Product

United States

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